Thymidine 5'-triphosphate sodium salt
Overview
Description
Synthesis Analysis
Thymidine 5'-triphosphate (TTP) synthesis involves several methods, including a notable one developed in the early 1960s by Ikehara and Ohtsuka. This method achieved TTP synthesis through phosphorylation with specific pyrophosphorochloridates and reaction with pyrophosphate salt, followed by alkaline removal of protecting groups (Ikehara & Ohtsuka, 1963). Additionally, Kore et al. described a "one-pot, three-step" synthetic strategy for the chemical synthesis of sodium salt of 2′-deoxynucleoside-5′-O-triphosphates (dNTPs), including TTP, with yields between 65% to 70% (Kore et al., 2012).
Molecular Structure Analysis
The molecular structure of TTP has been extensively studied, revealing insights into its crystal and molecular structure. Camerman et al. provided experimental evidence on the conformational consistency of mononucleotides in a larger molecule like TTP, which may serve as a structural model for polythymidylate (Camerman, Fawcett, & Camerman, 1976).
Chemical Reactions and Properties
TTP undergoes various chemical reactions, particularly in the synthesis of DNA and RNA, where it serves as a fundamental building block. Studies on analogues of TTP, such as O4-alkylthymidine 5'-triphosphates, reveal their ability to substitute for TTP in DNA synthesis catalyzed by DNA polymerase I, despite their structural modifications (Singer, Chavez, & Spengler, 1986).
Physical Properties Analysis
The physical properties of TTP, including its stability and reactivity, have been a subject of research, indicating its critical role in biological systems and its incorporation into DNA under various conditions.
Chemical Properties Analysis
The chemical properties of TTP, such as its reactivity in enzymatic synthesis and interactions with DNA polymerases, are essential for understanding its function in biological systems. For instance, Ide et al. synthesized and studied the properties of modified nucleotides like 5,6-dihydrothymidine 5'-triphosphate, exploring its incorporation into DNA by DNA polymerase (Ide, Melamede, & Wallace, 1987).
Scientific Research Applications
Enzyme Activity Assays : Thymidine 5'-triphosphate is used in enzyme assays for activities like thymidine kinase and thymidylate kinase. A method was developed using capillary electrophoresis for the simultaneous determination of thymidylate (TMP) and thymidine 5'-diphosphate (TDP) without using radioactive-labeled substrates (Tzeng & Hung, 2005).
Chemical Synthesis : Thymidine 5'-triphosphate is synthesized for research purposes, with methods developed for the efficient synthesis of 2′-deoxynucleoside-5′-O‐triphosphates (dNTPs), including thymidine‐5′‐O‐triphosphate (TTP), from corresponding nucleosides (Kore et al., 2012).
DNA Synthesis Studies : Research has used Thymidine 5'-triphosphate to study DNA synthesis in various cells, such as mouse thymocytes, showing its utility in understanding DNA replication and synthesis (Banfalvi et al., 1984).
Mitochondrial DNA Research : Studies have explored the incorporation of Thymidine 5'-triphosphate into mitochondrial DNA, highlighting its significance in mitochondrial research (Parsons & Simpson, 1967).
Cancer Research : Thymidine 5'-triphosphate's role in thymidylate synthase activity has been investigated for potential applications in cancer chemotherapy, as this pathway is crucial for DNA replication in cancer cells (Chu et al., 2003).
HIV Research : Thymidine 5'-triphosphate analogs have been studied for their inhibitory effects on HIV-1 reverse transcriptase, contributing to the development of anti-HIV drugs (Ma et al., 1992).
Safety And Hazards
Future Directions
Thymidine 5’-triphosphate sodium salt solution has been used as a standard to quantify each dNTP from cellular lysates by the liquid chromatography-mass spectrometry (LC-MS/MS) method . It has also been used as a component of the dNTP mix for labeling of ribosomal 18s rDNA probe and telomeric (TTAGG) n probe .
properties
IUPAC Name |
trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVJTOALWGZWAI-SPSULGLQSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na3O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine 5'-triphosphate sodium salt | |
CAS RN |
3624-46-2, 27821-54-1, 18423-43-3 | |
Record name | Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thymidine 5'-(trisodium hydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thymidine 5â?²-triphosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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